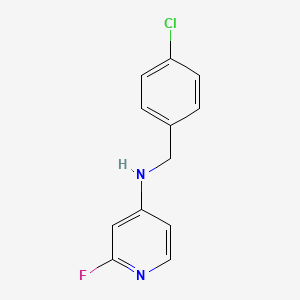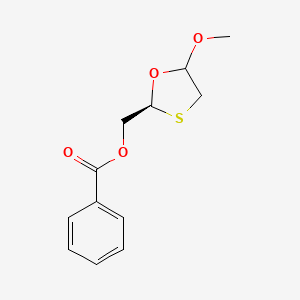
((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate: is a chemical compound that belongs to the class of oxathiolane derivatives. This compound features a benzoate ester linked to a methoxy-substituted oxathiolane ring. The presence of the oxathiolane ring, which contains both oxygen and sulfur atoms, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate typically involves the reaction of a suitable benzoic acid derivative with a methoxy-substituted oxathiolane. One common method is the esterification reaction, where benzoic acid is reacted with ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the oxathiolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving sulfur-containing substrates. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its unique structure may impart desirable pharmacokinetic properties to drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate involves its interaction with specific molecular targets. The oxathiolane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl acetate
- ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl propionate
- ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl butyrate
Comparison: Compared to its analogs, ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate has a unique benzoate ester group, which can influence its reactivity and stability. The presence of the benzoate group may enhance its interaction with aromatic receptors or enzymes, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H14O4S |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
[(2S)-5-methoxy-1,3-oxathiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C12H14O4S/c1-14-10-8-17-11(16-10)7-15-12(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10?,11-/m0/s1 |
InChI Key |
SMKDHPIQHWRJFP-DTIOYNMSSA-N |
Isomeric SMILES |
COC1CS[C@H](O1)COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1CSC(O1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


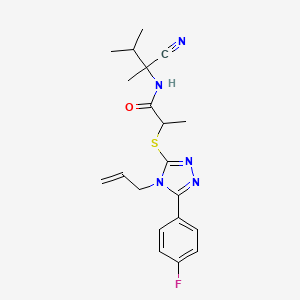
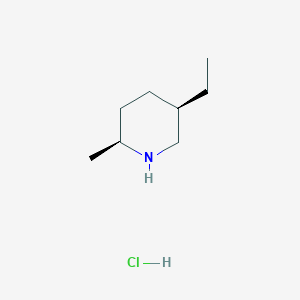
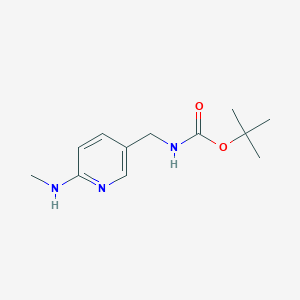
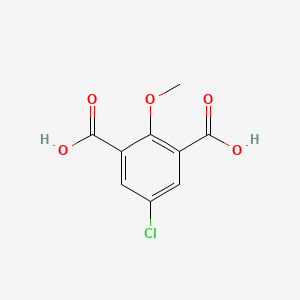
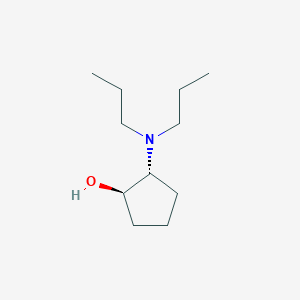
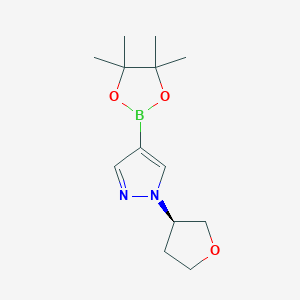
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)

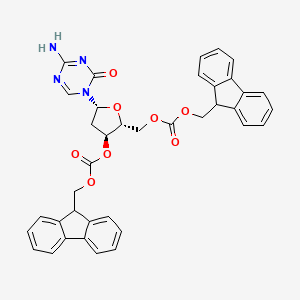
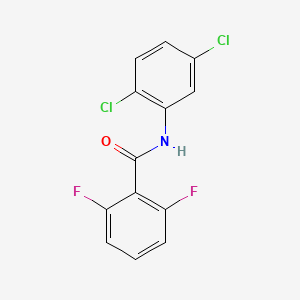
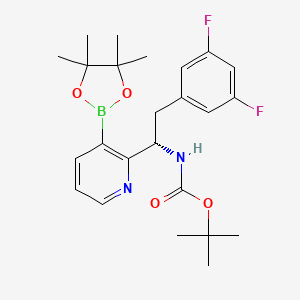
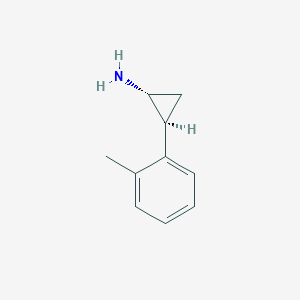
![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)
